molecular formula C22H20FNO3 B6568406 N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 921881-69-8

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide

Cat. No.: B6568406
CAS No.: 921881-69-8
M. Wt: 365.4 g/mol
InChI Key: QRHWRAIQCNFBPB-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a chromen-4-one moiety, and a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the chromen-4-one core. This can be achieved through a condensation reaction between salicylaldehyde and acetic anhydride, followed by cyclization. The fluorophenyl group is introduced through a subsequent substitution reaction, and the cyclohexanecarboxamide group is added through an amidation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The chromen-4-one moiety plays a crucial role in its antioxidant properties, while the cyclohexanecarboxamide group contributes to its stability and bioavailability.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)thiophene-2-carboxamide: This compound shares the fluorophenyl group but has a thiophene ring instead of the chromen-4-one moiety.

  • N-(4-fluorophenyl)benzamide: This compound has a simpler structure with a benzamide group instead of the chromen-4-one and cyclohexanecarboxamide groups.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3/c23-16-8-6-14(7-9-16)21-13-19(25)18-12-17(10-11-20(18)27-21)24-22(26)15-4-2-1-3-5-15/h6-13,15H,1-5H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHWRAIQCNFBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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